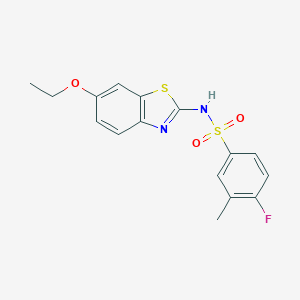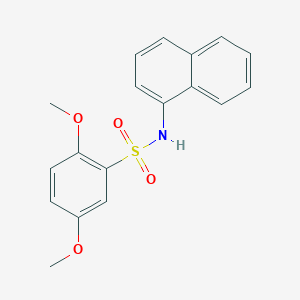
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, TOPK (T-lymphokine-activated killer cell-originated protein kinase). TOPK is overexpressed in various types of cancer, making it a promising target for cancer therapy.
Wirkmechanismus
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide binds to the ATP-binding site of TOPK and inhibits its kinase activity. TOPK is involved in several cellular processes, including cell cycle regulation, DNA damage response, and cell migration. Inhibition of TOPK by 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide leads to cell cycle arrest and apoptosis in cancer cells. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide also inhibits the phosphorylation of AKT and ERK, which are downstream targets of TOPK.
Biochemical and physiological effects:
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits cell migration and invasion in vitro. In animal models of cancer, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to inhibit tumor growth and metastasis. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is a potent and selective inhibitor of TOPK kinase activity, making it a valuable tool for studying the biological functions of TOPK. However, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has not been extensively studied in non-cancer cells or in vivo models of non-cancer diseases. In addition, the mechanism of action of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is not fully understood, and further research is needed to elucidate its downstream targets and signaling pathways.
Zukünftige Richtungen
Future research on 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide could focus on the following areas:
1. Combination therapy: 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to enhance the anti-tumor effects of chemotherapy drugs. Further studies could investigate the potential of combining 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide with other anti-cancer agents to improve therapeutic outcomes.
2. Non-cancer diseases: The role of TOPK in non-cancer diseases such as inflammation and autoimmune disorders is not well understood. Further research could explore the potential of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in these areas.
3. Drug resistance: Resistance to chemotherapy drugs is a major obstacle in cancer treatment. Further studies could investigate the potential of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in overcoming drug resistance in cancer cells.
4. Toxicity: The toxicity profile of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in animal models and humans is not well understood. Further studies could investigate the potential toxicity of 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide and identify any potential side effects.
Conclusion:
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide is a promising small molecule inhibitor of TOPK kinase activity with potent anti-tumor activity in various cancer cell lines and animal models of cancer. Further research is needed to fully understand its mechanism of action, downstream targets, and potential applications in combination therapy and non-cancer diseases.
Synthesemethoden
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 9-oxo-6,7,8,9-tetrahydrodibenzofuran-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It inhibits TOPK kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has also been shown to enhance the anti-tumor effects of chemotherapy drugs such as cisplatin and doxorubicin. In addition, 4-Methoxy-N-(9-oxo-6,7,8,9-tetrahydro-dibenzofuran-2-yl)-benzenesulfonamide has demonstrated efficacy in animal models of cancer, including breast cancer, lung cancer, and melanoma.
Eigenschaften
Molekularformel |
C19H17NO5S |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
4-methoxy-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO5S/c1-24-13-6-8-14(9-7-13)26(22,23)20-12-5-10-17-15(11-12)19-16(21)3-2-4-18(19)25-17/h5-11,20H,2-4H2,1H3 |
InChI-Schlüssel |
RCZCFVIMBGESDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3C(=O)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)



![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)